

# (Rac)-POPC structure and properties

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## Compound of Interest

Compound Name: (Rac)-POPC

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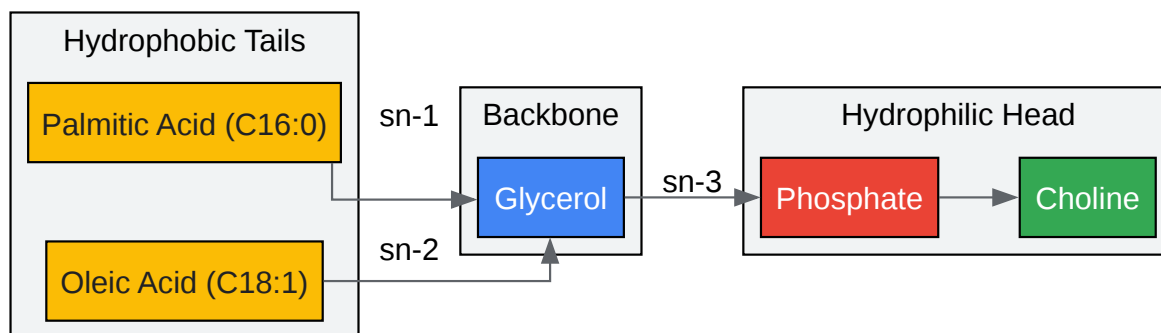
An In-depth Technical Guide to **(Rac)-POPC**: Structure, Properties, and Experimental Analysis

## Introduction

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a zwitterionic, diacylglycerol phospholipid that serves as a fundamental component of eukaryotic cell membranes.<sup>[1][2]</sup> Its structure, featuring one saturated (palmitoyl) and one unsaturated (oleoyl) acyl chain, provides a realistic model for the fluidity and biophysical characteristics of natural biological membranes. The term "**(Rac)-POPC**" refers to a racemic mixture of the stereoisomers at the glycerol backbone.<sup>[3]</sup> However, the specific stereoisomer, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, is most commonly utilized in research. Due to its biomimetic properties, POPC is extensively used in biophysical experiments to study lipid bilayers, lipid rafts, and membrane-protein interactions.<sup>[1]</sup> It is a critical tool in the development of model membrane systems such as liposomes and nanodiscs for drug delivery research and structural biology.<sup>[1][4]</sup>

## Chemical Structure and Core Properties

POPC consists of a central glycerol backbone esterified to a saturated palmitic acid at the sn-1 position and an unsaturated oleic acid at the sn-2 position.<sup>[2]</sup> The sn-3 position is linked to a phosphate group, which is further esterified to a choline headgroup.<sup>[2]</sup> This amphipathic structure, with its hydrophilic head and hydrophobic tails, dictates its self-assembly into bilayer structures in aqueous environments.



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Core molecular components of a POPC lipid.

## Biophysical Data

The following table summarizes key quantitative properties of POPC, which are essential for its application in biophysical and pharmaceutical research.

Property	Value	References
Molecular Formula	C <sub>42</sub> H <sub>82</sub> NO <sub>8</sub> P	[1]
Molar Mass	760.09 g/mol	[1]
Main Phase Transition (T <sub>m</sub> )	-5°C to -2°C	[5][6]
Critical Micelle Concentration (CMC)	Extremely low, estimated in the nanomolar (nM) range. Monomeric concentration is often considered negligible.	[7]
Area per Lipid (APL)	62.7 - 65.5 Å <sup>2</sup> (in a pure bilayer at ~20-25°C)	[8][9]
Bilayer Thickness (d <sub>HH</sub> )	~36.7 Å (headgroup to headgroup distance in a pure bilayer)	[10]

## Experimental Protocols for Characterization

The analysis of POPC and its formulations requires precise and validated methodologies. High-Performance Liquid Chromatography, Mass Spectrometry, and Nuclear Magnetic Resonance spectroscopy are cornerstone techniques for its characterization.

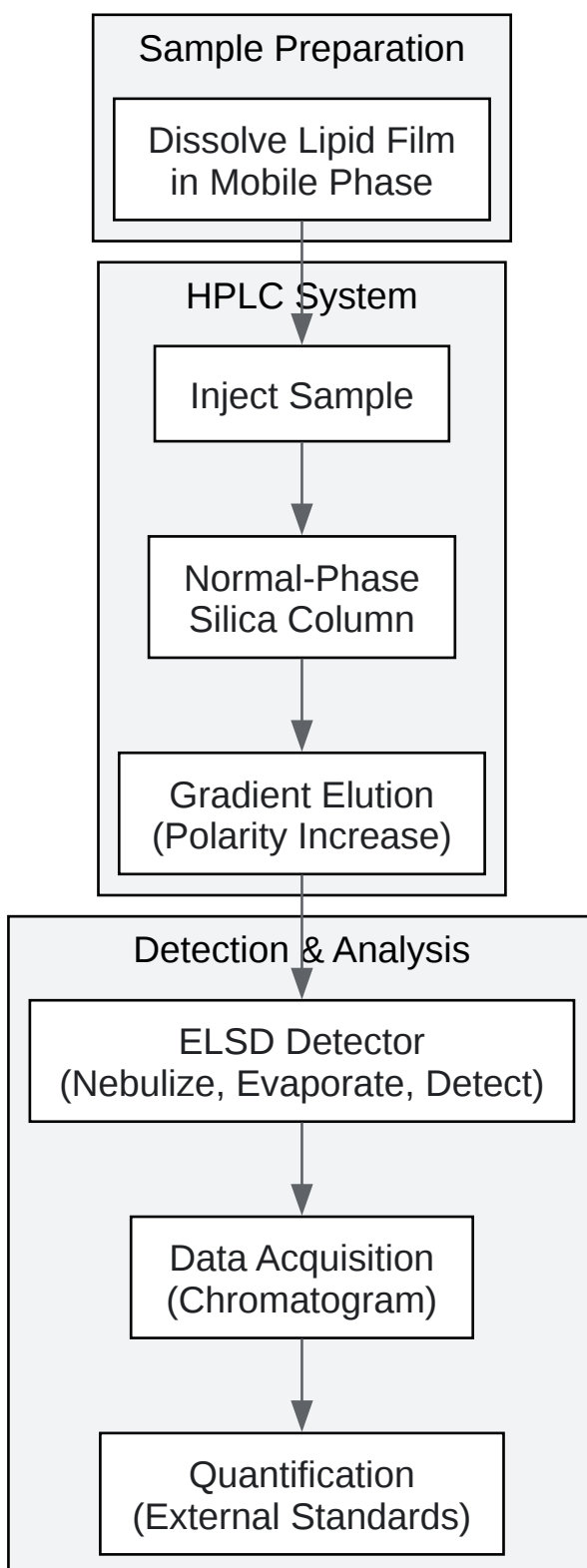
### High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the simultaneous quantification of phosphatidylcholine and its primary degradation products, lysophosphatidylcholine (LPC) and free fatty acids (FFA).[\[11\]](#)

Methodology: Normal-Phase HPLC with Evaporative Light Scattering Detection (ELSD)

- Principle: This method separates lipids based on the polarity of their headgroups. The ELSD detector is utilized as it does not require a chromophore, making it ideal for lipid analysis.[\[11\]](#)
- Apparatus:
  - HPLC system with a gradient pump.
  - Allsphere Silica analytical column (or equivalent).
  - Evaporative Light Scattering Detector (ELSD).
- Reagents:
  - Mobile Phase A: Chloroform / Methanol (70:30, v/v).
  - Mobile Phase B: Chloroform / Methanol / Water / Ammonia (45:45:9.5:0.5, v/v/v/v).
- Procedure:
  - Prepare lipid samples by dissolving them in a suitable organic solvent (e.g., chloroform/methanol).
  - Equilibrate the silica column with the initial mobile phase conditions.
  - Inject the sample onto the column.

- Elute the lipids using a gradient program that transitions from a less polar (Mobile Phase A-rich) to a more polar (Mobile Phase B-rich) solvent system.
- The typical run time is approximately 25 minutes to resolve PC, LPC, and FFA.[\[11\]](#)
- Quantify the analytes using an external standard method with known concentrations of pure lipids.[\[11\]](#)



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Workflow for HPLC-ELSD analysis of POPC lipids.

## Mass Spectrometry (MS)

MS is indispensable for confirming the molecular weight of POPC and identifying chemical modifications, such as oxidation products.<sup>[12]</sup>

Methodology: High-Resolution Mass Spectrometry (HR-MS)

- Principle: This technique measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules with high accuracy, allowing for unambiguous identification.
- Apparatus:
  - A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
  - Electrospray Ionization (ESI) source.
- Procedure:
  - Prepare a dilute solution of the POPC sample in a solvent compatible with ESI (e.g., methanol/chloroform).
  - Infuse the sample directly into the ESI source at a constant flow rate.
  - Acquire mass spectra in positive ion mode.
  - Identify the protonated molecule  $[\text{POPC} + \text{H}]^+$  at  $m/z$  760.6 and the sodium adduct  $[\text{POPC} + \text{Na}]^+$  at  $m/z$  782.6.<sup>[12]</sup>
  - Analyze the spectra for additional peaks corresponding to potential oxidation products, such as LysoPC ( $[\text{LysoPC} + \text{H}]^+$ ,  $m/z$  496.3), PoxnoPC, or POPC hydroperoxides.<sup>[12][13]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful, non-invasive technique used to obtain detailed information on the structure, dynamics, and orientation of POPC molecules within a lipid bilayer.<sup>[14][15]</sup>

Methodology: High Resolution-Magic Angle Spinning (HR-MAS) NMR of Liposomes

- Principle: HR-MAS averages out anisotropic interactions by spinning the sample at the "magic angle" ( $54.7^\circ$ ), yielding solution-like high-resolution spectra from semi-solid samples like liposomes.[16]
- Apparatus:
  - NMR spectrometer (e.g., 600 MHz) equipped with an HR-MAS probe.
- Procedure:
  - Prepare POPC liposomes (e.g., Multilamellar Vesicles, MLVs) by hydrating a thin lipid film with a buffer (e.g.,  $D_2O$  for deuterium lock).
  - Transfer the liposome suspension to an HR-MAS rotor.
  - Place the rotor in the probe and spin at a high rate (e.g., 6-12 kHz) at a controlled temperature (e.g., 314-320 K).[16]
  - Acquire  $^1H$  NMR spectra to observe the well-resolved signals from different parts of the POPC molecule.
  - Perform 2D experiments like  $^1H$ - $^1H$  COSY and NOESY to assign specific resonances to the glycerol backbone, choline headgroup, and acyl chains, providing insights into their conformation and proximity.[16]

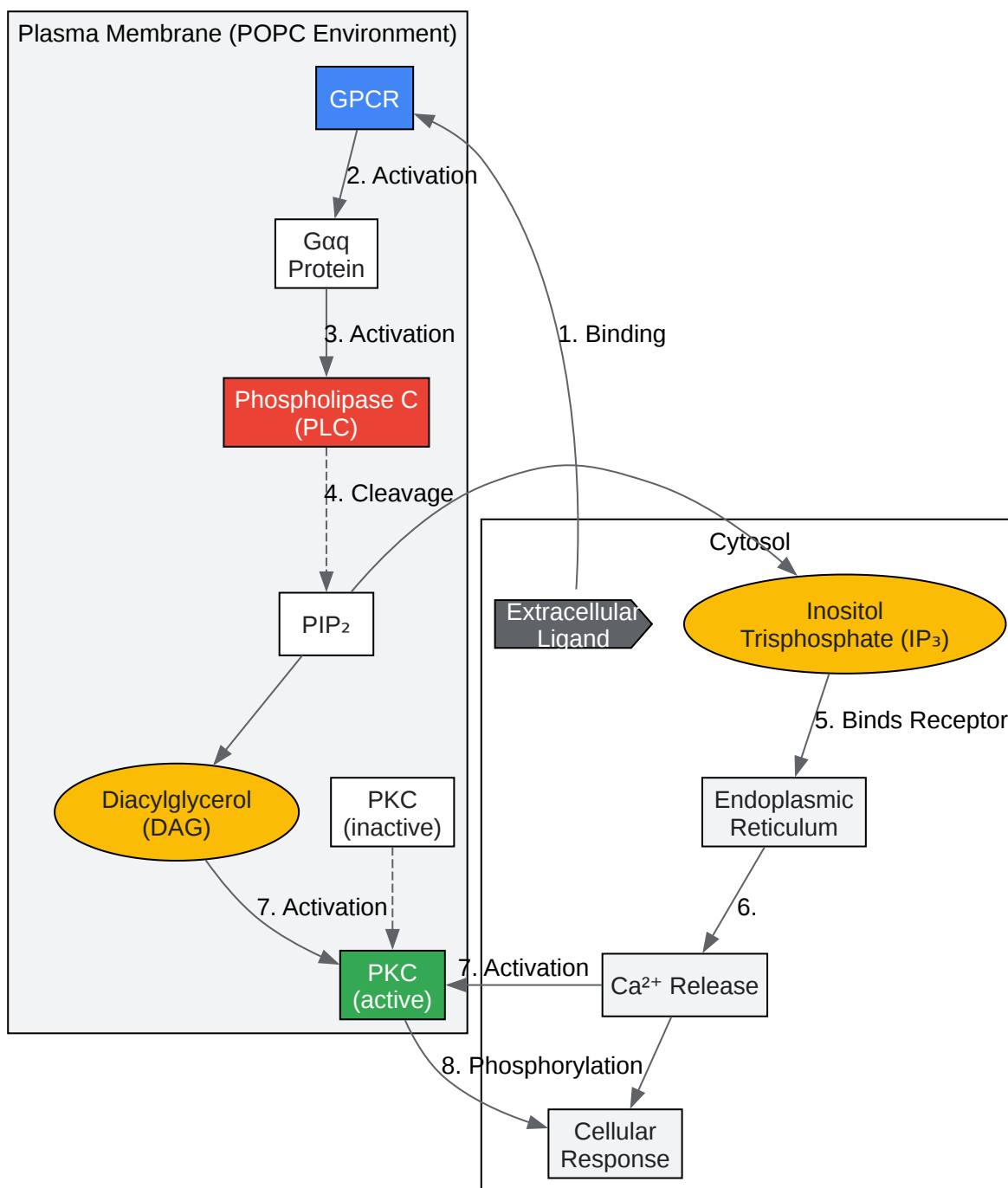
## Role in Cellular Signaling

While POPC is not a direct signaling molecule like diacylglycerol (DAG) or inositol trisphosphate ( $IP_3$ ), it is a major constituent of the plasma membrane where crucial signaling events are initiated.[2] The lipid bilayer provides the essential two-dimensional environment for membrane receptors and enzymes. A canonical example is the Phospholipase C (PLC) signaling pathway.

Upon binding of an extracellular ligand (e.g., a hormone) to a G protein-coupled receptor (GPCR), the associated  $G_{\alpha q}$  subunit activates PLC.[17] PLC then cleaves a minor membrane phospholipid, phosphatidylinositol 4,5-bisphosphate ( $PIP_2$ ), into two second messengers:  $IP_3$  and DAG.[17][18]  $IP_3$  diffuses into the cytoplasm to trigger calcium release from the

endoplasmic reticulum, while DAG remains in the membrane to activate Protein Kinase C (PKC).[17] This entire cascade occurs within the lipid matrix, for which POPC serves as a primary building block in experimental models.





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The Phospholipase C (PLC) signaling pathway.

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